Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}benzene-1,3-dicarboxylate is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a benzene ring substituted with dimethyl ester groups and a 2,4-dichlorophenoxyacetylamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}benzene-1,3-dicarboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dichlorophenoxyacetic acid with an appropriate amine to form the amide intermediate. This intermediate is then reacted with dimethyl isophthalate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate
- Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-isophthalate
Uniqueness
Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}benzene-1,3-dicarboxylate is unique due to its specific substitution pattern and the presence of both ester and amide functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C18H15Cl2NO6 |
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Molecular Weight |
412.2 g/mol |
IUPAC Name |
dimethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H15Cl2NO6/c1-25-17(23)10-5-11(18(24)26-2)7-13(6-10)21-16(22)9-27-15-4-3-12(19)8-14(15)20/h3-8H,9H2,1-2H3,(H,21,22) |
InChI Key |
IJQXEZMXZCDXAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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